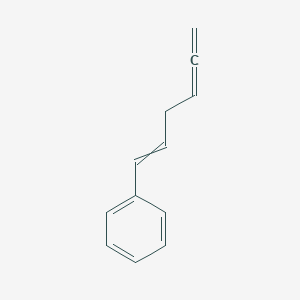
(Hexa-1,4,5-trien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexa-1,4,5-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-1,4,5-trienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,4,5-trien-1-yl)benzene typically involves the following steps:
Preparation of Hexa-1,4,5-trien-1-yl Group: This can be achieved through the polymerization of acetylene or other suitable precursors under controlled conditions.
Coupling with Benzene: The hexa-1,4,5-trien-1-yl group is then coupled with benzene using a catalyst such as palladium or nickel in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale polymerization reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexa-1,4,5-trien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(Hexa-1,4,5-trien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (Hexa-1,4,5-trien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Specific pathways and targets may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Receptor Binding: Binding to specific receptors on cell surfaces, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar in structure but with a vinyl group instead of a hexa-1,4,5-trienyl group.
Phenylacetylene: Contains an acetylene group attached to the benzene ring.
Benzylideneacetone: Features a benzene ring with a conjugated ketone group.
Uniqueness
(Hexa-1,4,5-trien-1-yl)benzene is unique due to its extended conjugation and potential for forming complex polymeric structures. This extended conjugation can lead to unique electronic properties, making it valuable in the development of advanced materials and electronic devices.
Eigenschaften
CAS-Nummer |
87639-20-1 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
InChI |
InChI=1S/C12H12/c1-2-3-4-6-9-12-10-7-5-8-11-12/h3,5-11H,1,4H2 |
InChI-Schlüssel |
KLIJAUGLOOOZQV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
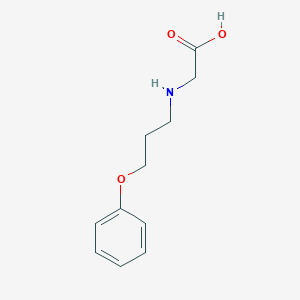
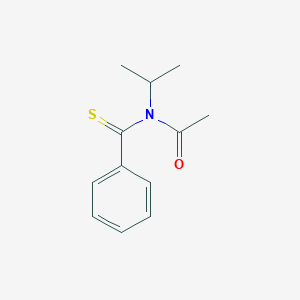

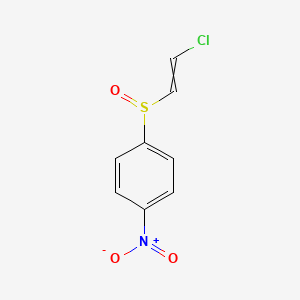

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

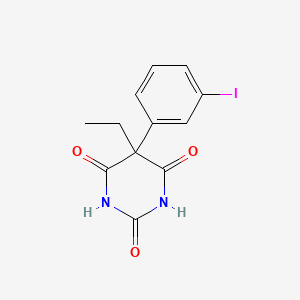
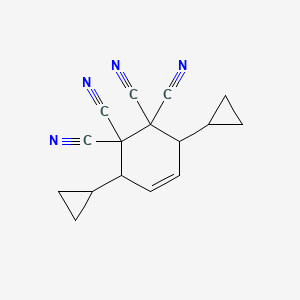
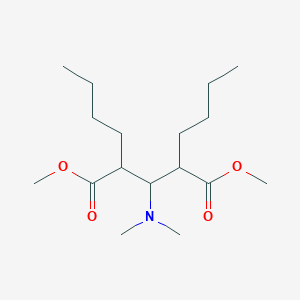
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
